molecular formula C17H12N2O2 B6144842 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 400900-22-3

3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6144842
CAS No.: 400900-22-3
M. Wt: 276.29 g/mol
InChI Key: COENFEHRONOGPX-UHFFFAOYSA-N
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Description

3-Benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound offered for research and development purposes. As a pyrazole-4-carbaldehyde derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of both a benzoyl group and a reactive aldehyde function on the pyrazole core makes it a valuable scaffold for constructing more complex molecular architectures, such as libraries for drug discovery . Related pyrazole-4-carbaldehyde structures have been documented in scientific literature as key precursors in the synthesis of novel heterocyclic compounds, including 1,3,4-thiadiazoles and 1,3-thiazoles, which are classes of molecules studied for their potential cytotoxic activity . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Buyers are responsible for confirming the product's identity and purity to meet the specific requirements of their research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

400900-22-3

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

3-benzoyl-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C17H12N2O2/c20-12-14-11-19(15-9-5-2-6-10-15)18-16(14)17(21)13-7-3-1-4-8-13/h1-12H

InChI Key

COENFEHRONOGPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN(C=C2C=O)C3=CC=CC=C3

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Benzoyl 1 Phenyl 1h Pyrazole 4 Carbaldehyde

Palladium-Catalyzed Cross-Coupling Functionalization for Substituent Introduction

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitution at Pyrazole (B372694) Ring Positions

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. nih.govmdpi.com This methodology has been effectively applied to the functionalization of pyrazole rings. researchgate.net In a synthetic approach analogous to what would be required for derivatizing a 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde precursor, a key intermediate is a pyrazole substituted with a good leaving group, such as a triflate, at the desired position. ktu.eduumich.edu

The reaction involves the coupling of a pyrazole triflate with various aryl- or heteroarylboronic acids. ktu.edu The use of a catalyst system like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base such as anhydrous potassium phosphate (B84403) (K₃PO₄) facilitates the reaction. ktu.edu To prevent the undesired reduction of the triflate, which can be a competing side reaction, potassium bromide (KBr) is often added to the mixture. ktu.edu This addition helps to stabilize the cationic (σ-aryl)-palladium transition state. ktu.edu The reactions typically provide moderate to good yields, demonstrating the robustness of this method for creating diverse pyrazole derivatives. ktu.edu

Table 1: Examples of Suzuki-Miyaura Coupling for Functionalization of a Pyrazole-4-carbaldehyde Core Reaction conditions based on the coupling of 1-phenyl-4-formyl-1H-pyrazol-3-yl trifluoromethanesulfonate (B1224126) with various boronic acids. ktu.edu

Boronic AcidProductCatalyst SystemYield (%)
Phenylboronic acid3-Phenyl-1-phenyl-1H-pyrazole-4-carbaldehydePd(PPh₃)₄, K₃PO₄, KBr85
3-Chlorophenylboronic acid3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePd(PPh₃)₄, K₃PO₄, KBr78
4-(Trifluoromethyl)phenylboronic acid3-[4-(Trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehydePd(PPh₃)₄, K₃PO₄, KBr72
Thiophen-3-ylboronic acid3-(Thiophen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydePd(PPh₃)₄, K₃PO₄, KBr50

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orgresearchgate.net It has proven to be a smooth and efficient method for introducing alkynyl moieties onto the pyrazole scaffold. ktu.edu

For the alkynyl functionalization of a pyrazole-4-carbaldehyde core, a pyrazole triflate can be reacted with a terminal alkyne, such as phenylacetylene. ktu.edu Standard Sonogashira conditions, which include a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), a copper(I) iodide (CuI) co-catalyst, and a base like triethylamine (B128534), are generally effective. ktu.eduresearchgate.net The reaction proceeds efficiently to afford the corresponding 3-alkynyl-substituted pyrazole-4-carbaldehyde in good yields. ktu.edu This method is crucial for creating precursors for more complex, fused heterocyclic systems. umich.edu

Table 2: Example of Sonogashira Coupling for Functionalization of a Pyrazole-4-carbaldehyde Core Reaction conditions based on the coupling of 1-phenyl-4-formyl-1H-pyrazol-3-yl trifluoromethanesulfonate with phenylacetylene. ktu.edu

AlkyneProductCatalyst SystemYield (%)
Phenylacetylene3-(2-Phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehydePd(PPh₃)₂Cl₂, CuI, Triethylamine70

Heck Coupling for Alkenyl Derivatization

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This reaction is a powerful tool for creating carbon-carbon bonds and introducing alkenyl groups onto heterocyclic rings. researchgate.net

The application of the Heck reaction to a pyrazole triflate intermediate allows for the synthesis of 3-alkenyl-substituted pyrazole-4-carbaldehydes. ktu.edu The reaction can be performed with various acrylates, such as ethyl acrylate (B77674) and n-butyl acrylate, using a catalyst system like dichlorobis(triphenylphosphine)palladium(II) and triethylamine as the base. researchgate.net However, the yields for the synthesis of 3-alkenylpyrazole-4-carbaldehydes can sometimes be modest under standard conditions. researchgate.net The efficiency of the coupling can be influenced by the specific acrylate used, with ethyl acrylate often providing better results. researchgate.net

Table 3: Examples of Heck Coupling for Functionalization of a Pyrazole-4-carbaldehyde Core Reaction conditions based on the coupling of 1-phenyl-4-formyl-1H-pyrazol-3-yl trifluoromethanesulfonate with various alkenes. researchgate.net

AlkeneProductCatalyst SystemYield (%)
Ethyl acrylateEthyl (E)-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)acrylatePd(PPh₃)₂Cl₂, Triethylamine37
n-Butyl acrylaten-Butyl (E)-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)acrylatePd(PPh₃)₂Cl₂, Triethylamine25
Styrene3-((E)-2-Phenylvinyl)-1-phenyl-1H-pyrazole-4-carbaldehydePd(PPh₃)₂Cl₂, Triethylamine13

Alternative Synthetic Routes and Their Comparative Efficiencies and Green Chemistry Considerations

Beyond palladium-catalyzed functionalization, other synthetic strategies exist for constructing the core pyrazole carbaldehyde structure. A prominent alternative is the Vilsmeier-Haack reaction. semanticscholar.orgumich.edu This reaction allows for the formylation of activated aromatic and heterocyclic rings. researchgate.net One approach involves the cyclization of hydrazones using the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphoryl chloride) to directly form the pyrazole-4-carbaldehyde ring system. semanticscholar.orgbohrium.com For instance, substituted acetophenone (B1666503) hydrazones can be cyclized to yield 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives in good yields. semanticscholar.org

Another application of the Vilsmeier-Haack reaction starts from a pre-formed pyrazole ring. For example, 3-benzyloxy-1-phenyl-1H-pyrazole can be formylated at the 4-position by heating with DMF/POCl₃ to produce 3-benzyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde in a 60% yield. ktu.eduresearchgate.net This intermediate can then be debenzylated to yield the corresponding 3-hydroxy derivative. ktu.eduresearchgate.net Comparatively, direct cyclization via the Vilsmeier-Haack reaction can be more atom-economical if the desired substitution pattern is accessible from simple starting materials. However, the palladium-coupling routes offer greater flexibility for introducing a wide variety of substituents at a late stage in the synthesis. ktu.edu

From a green chemistry perspective, developing solvent-free or eco-friendly methods is highly desirable. One such approach for pyrazole synthesis involves a 1,3-dipolar cycloaddition reaction. pdeaamcollege.edu.in This can be carried out at room temperature using a base like triethylamine, and avoids the use of harsh organic solvents for the reaction itself, minimizing waste. pdeaamcollege.edu.in While this specific method may not directly yield the target compound, the principle of using cycloaddition reactions under mild, environmentally benign conditions represents a key direction for greener synthetic routes to complex pyrazoles. pdeaamcollege.edu.in

Post-Synthesis Purification and Yield Optimization Techniques

After synthesis, purification of the target compound is essential to remove catalysts, unreacted starting materials, and byproducts. A common and effective technique for purifying pyrazole derivatives is column chromatography on silica (B1680970) gel. ktu.eduresearchgate.net This method is particularly useful for separating products from the complex mixtures often resulting from palladium-catalyzed reactions. researchgate.net

Recrystallization is another widely used purification method. semanticscholar.orgpdeaamcollege.edu.in For compounds like 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, recrystallization from a suitable solvent, such as methanol, can effectively yield the pure product. semanticscholar.orgekb.eg The choice of solvent is critical and must be determined empirically to ensure good recovery of the purified compound.

Yield optimization is an ongoing process in synthetic chemistry. For the cross-coupling reactions, optimization can involve screening different palladium catalysts, ligands, bases, and solvents. ktu.edu As noted in the Suzuki-Miyaura coupling, the addition of salts like KBr can suppress side reactions and improve yields. ktu.edu For the Vilsmeier-Haack reaction, optimizing the reaction temperature and time is crucial for maximizing the yield and minimizing the formation of impurities. ktu.eduresearchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is standard practice to determine the optimal reaction time and ensure the reaction has gone to completion. semanticscholar.orgpdeaamcollege.edu.in

Chemical Transformations and Derivatization Reactions of 3 Benzoyl 1 Phenyl 1h Pyrazole 4 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The aldehyde group at the 4-position of the pyrazole (B372694) ring is susceptible to oxidation, reduction, and various nucleophilic addition and condensation reactions, making it a pivotal handle for molecular elaboration.

The carbaldehyde functionality of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental step for creating derivatives such as esters, amides, and acid chlorides. Common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in a water-pyridine medium, have been shown to cleanly convert these aldehydes into their carboxylic acid forms in high yields. umich.edu Another effective reagent for this oxidation is acidic potassium dichromate (K₂Cr₂O₇). umich.edu The resulting 3-aryl-1-phenyl-1H-pyrazole-4-carboxylic acid is a stable intermediate that can be further functionalized. For instance, it can be converted into the corresponding acid chloride, which then serves as a reactive precursor for the synthesis of various amides. umich.edu

Table 1: Oxidation of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde

ReactantOxidizing Agent(s)Product
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydeKMnO₄ / Water-Pyridine3-Aryl-1-phenyl-1H-pyrazole-4-carboxylic acid
3-Substituted-1-phenyl-1H-pyrazole-4-carbaldehydeAcidic K₂Cr₂O₇3-Substituted-1-phenyl-1H-pyrazole-4-carboxylic acid

The reduction of the aldehyde group provides a direct route to (3-aryl-1-phenyl-1H-pyrazol-4-yl)methanol derivatives. This transformation is typically achieved with high efficiency using standard hydride-based reducing agents. libretexts.orgadichemistry.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for reducing aldehydes and ketones and is effective for this purpose. masterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, which readily reduce aldehydes, as well as esters and carboxylic acids, to primary alcohols. libretexts.orgadichemistry.com The choice of reagent allows for chemoselectivity in molecules containing other reducible functional groups. The resulting primary alcohols are valuable intermediates for synthesizing ethers, esters, and halides.

Table 2: Reduction of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde

ReactantReducing Agent(s)Product
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydeNaBH₄(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methanol
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydeLiAlH₄(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methanol

The electrophilic carbon atom of the carbaldehyde group is a prime target for nucleophiles, leading to a variety of addition and condensation products that significantly expand the chemical space accessible from this pyrazole scaffold.

The Knoevenagel condensation involves the reaction of the pyrazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.net This reaction is a powerful tool for carbon-carbon bond formation. researchgate.net 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been shown to undergo condensation with various active methylene compounds, including malononitrile, phenylacetonitrile, and cyanoacetamide. umich.edu These reactions typically proceed in the presence of a basic catalyst, such as alcoholic potassium hydroxide (B78521), to yield substituted acrylamide (B121943) and acrylonitrile (B1666552) derivatives. umich.edu Similarly, aldol-type condensations with methyl ketones result in the formation of diaryl pyrazolylpropenones, which are chalcone (B49325) analogues. umich.edu

Table 3: Knoevenagel Condensation Products

Active Methylene CompoundBase/CatalystProduct Type
MalononitrileAlcoholic Potassium Hydroxide2-Cyano-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)acrylamide derivatives
PhenylacetonitrileAlcoholic Potassium Hydroxide2-Phenyl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)acrylonitrile derivatives
CyanoacetamideAlcoholic Potassium Hydroxide2-Cyano-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)acrylamide derivatives
Methyl KetonesBase (e.g., NaOH)Diaryl pyrazolylpropenones (Chalcone analogues)

The reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde with primary amines readily forms imines, also known as Schiff bases. umich.edu This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. For example, reaction with benzylamine (B48309) yields the corresponding N-benzylidene derivative. umich.edu These imines are not only stable final products but also versatile intermediates. The C=N double bond can be subsequently reduced, for instance with sodium borohydride, to afford secondary amines, such as N-benzyl-1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methanamine. umich.edu

Table 4: Imine Formation and Subsequent Reduction

Reactant (Amine)Intermediate Product (Imine)Final Product (Amine) after Reduction (NaBH₄)
BenzylamineN-((3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamineN-Benzyl-1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methanamine
Aryl AminesN-((3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene)arylamineN-Arylmethyl-1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methanamine

Further functionalization of the carbaldehyde is commonly achieved through condensation with hydrazine (B178648) or hydroxylamine (B1172632) derivatives. Reaction with hydroxylamine produces the corresponding pyrazole-4-carbaldehyde oxime. umich.edu These oximes are useful intermediates; for example, they can be dehydrated to form nitriles or can undergo oxidative dimerization to yield furoxan (1,2,5-oxadiazole-N-oxide) derivatives. umich.edu

Similarly, condensation with hydrazines, such as N,N-dimethylhydrazine or various aryl hydrazines, yields the respective hydrazones. umich.edu These hydrazones are stable compounds that can be used in further synthetic transformations or studied for their biological properties.

Table 5: Hydrazone and Oxime Derivatives

ReagentProduct TypePotential Further Functionalization
HydroxylaminePyrazole-4-carbaldehyde OximeDehydration to nitriles, oxidative dimerization to oxadiazole-N-oxides
N,N-DimethylhydrazinePyrazole-4-carbaldehyde-N,N-dimethylhydrazoneElectrophilic substitution at the azomethine carbon
Aryl HydrazinesAryl Hydrazone DerivativesCyclization reactions, metal complexation

Nucleophilic Addition and Condensation Reactions

Aldol (B89426) Condensation with Ketones

The aldehyde group at the C4 position of the pyrazole ring is reactive and undergoes aldol condensation with various methyl ketones. These reactions typically proceed in the presence of a base to generate the corresponding α,β-unsaturated ketones, often referred to as chalcones or pyrazolylpropenones. semanticscholar.org

For instance, the reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with different substituted acetophenones in methanol, using sodium ethoxide as a catalyst, yields the respective α,β-unsaturated ketones in good yields. semanticscholar.org These resulting chalcone derivatives are valuable intermediates for the synthesis of other heterocyclic systems. semanticscholar.org

One specific example involves the reaction of 2,4-dichloro-5-fluoroacetophenone with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which produces 1-(2,4-dichloro-5-fluorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one. semanticscholar.org

Reactant 1 (Pyrazole)Reactant 2 (Ketone)Catalyst/SolventProduct
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydeSubstituted AcetophenonesEtONa/Methanolα,β-Unsaturated Ketones (Chalcones)
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde2,4-Dichloro-5-fluoroacetophenoneNot specified1-(2,4-Dichloro-5-fluorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

Functionalization and Substitution Reactions on the Pyrazole Ring System

The substitution pattern of the pyrazole ring in 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde, with substituents at positions 1, 3, and 4, influences its susceptibility to further substitution reactions.

The literature reviewed does not provide specific examples of electrophilic substitution directly on the C5 position of the this compound ring. The presence of three electron-withdrawing groups (phenyl, benzoyl, and formyl) generally deactivates the pyrazole ring towards typical electrophilic attack.

There are no specific examples in the reviewed literature of direct nucleophilic substitution on the pyrazole ring of this compound. Such reactions would typically require the presence of a suitable leaving group on the pyrazole core, which is absent in the parent compound.

Transformations Involving the Benzoyl and Phenyl Substituents

The available research primarily focuses on the reactivity of the 4-carbaldehyde group for building more complex molecular architectures. Specific chemical transformations targeting the benzoyl group or the phenyl rings at the N1 and C3 positions of this compound are not extensively detailed in the surveyed scientific literature.

Synthesis of Hybrid and Condensed Heterocyclic Systems

A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic compounds, particularly those containing a pyridine (B92270) ring.

Pyrazolo[3,4-b]pyridines can be synthesized from pyrazole precursors. A common strategy involves the construction of the pyridine ring onto a pre-existing pyrazole. nih.gov While the Friedländer annulation, which condenses a 5-aminopyrazole-4-carbaldehyde with an active methylene compound, is a known method, alternative routes exist for precursors like this compound. semanticscholar.orgumich.edu

A relevant pathway to pyridinylpyrazoles involves a multi-step sequence starting with the aldol condensation product of a 1,3-diaryl-1H-pyrazole-4-carbaldehyde. semanticscholar.org The resulting α,β-unsaturated ketone (chalcone) is then refluxed with phenacyl pyridinium (B92312) bromides in acetic acid in the presence of ammonium (B1175870) acetate. This reaction, proceeding under Kröhnke's conditions, yields the corresponding pyridinylpyrazoles in good yields. semanticscholar.org This annellation process effectively builds the pyridine ring, leading to a complex hybrid heterocyclic system.

Construction of Multi-Heterocyclic Adducts (e.g., Oxadiazoles, Diazabicycloalkenes)

The versatile chemical nature of this compound, possessing both an aldehyde functionality and a stable pyrazole core, makes it a valuable precursor for the synthesis of more complex multi-heterocyclic systems. These transformations are of significant interest in medicinal and materials chemistry, as the fusion or linking of different heterocyclic rings can lead to novel compounds with unique biological activities and physical properties. This section details the synthetic routes to construct oxadiazole and diazabicycloalkene adducts from this pyrazole derivative.

Synthesis of Pyrazolyl-Oxadiazoles

The construction of a 1,3,4-oxadiazole (B1194373) ring appended to the pyrazole core of this compound is a multi-step process that leverages the reactivity of the 4-formyl group. A general and well-established pathway for the conversion of pyrazole-4-carbaldehydes to pyrazolyl-1,3,4-oxadiazoles has been outlined in the literature. umich.edu This synthetic strategy involves a sequence of standard organic transformations:

Oxidation of the Aldehyde: The initial step is the oxidation of the carbaldehyde group at the C4 position of the pyrazole ring to a carboxylic acid. This transformation is a crucial step to introduce the necessary functional group for subsequent reactions. Various oxidizing agents can be employed for this purpose, with potassium permanganate (KMnO4) in a water-pyridine medium or acidic potassium dichromate (K2Cr2O7) being effective options. umich.edu

Esterification: The resulting pyrazole-4-carboxylic acid is then converted to its corresponding ester. This is typically achieved through reaction with an alcohol, such as ethanol, in the presence of an acid catalyst. umich.edu Esterification enhances the reactivity of the carboxyl group for the subsequent step.

Hydrazinolysis: The pyrazole ester is then treated with hydrazine hydrate (B1144303) (N2H4·H2O). This reaction, known as hydrazinolysis, converts the ester into the corresponding carbohydrazide (B1668358) (also known as a hydrazide). umich.edu The formation of the carbohydrazide is a key step, as it introduces the nitrogen-nitrogen bond necessary for the formation of the oxadiazole ring.

Cyclization to the 1,3,4-Oxadiazole: The final step is the cyclization of the pyrazole carbohydrazide to form the 1,3,4-oxadiazole ring. This is commonly achieved by reacting the carbohydrazide with carbon disulfide (CS2) in the presence of a base, such as potassium hydroxide (KOH). umich.edu This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization and elimination of hydrogen sulfide (B99878) to yield the desired 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivative.

The following table summarizes the general reaction sequence for the synthesis of pyrazolyl-1,3,4-oxadiazoles from a pyrazole-4-carbaldehyde precursor.

StepReactantReagentsProduct
1This compoundKMnO4 or K2Cr2O73-Benzoyl-1-phenyl-1H-pyrazole-4-carboxylic acid
23-Benzoyl-1-phenyl-1H-pyrazole-4-carboxylic acidEthanol, Acid catalystEthyl 3-benzoyl-1-phenyl-1H-pyrazole-4-carboxylate
3Ethyl 3-benzoyl-1-phenyl-1H-pyrazole-4-carboxylateHydrazine hydrate3-Benzoyl-1-phenyl-1H-pyrazole-4-carbohydrazide
43-Benzoyl-1-phenyl-1H-pyrazole-4-carbohydrazideCarbon disulfide, KOH2-(3-Benzoyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

While this general methodology is established for 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes, specific experimental conditions and yields for the 3-benzoyl substituted derivative would require further empirical investigation. The electronic and steric effects of the benzoyl group may influence the reaction rates and efficiencies at each step.

Synthesis of Diazabicycloalkenes

The construction of diazabicycloalkene frameworks from this compound is a more complex synthetic challenge. Diazabicycloalkenes are bicyclic compounds containing two nitrogen atoms within the ring system. Their synthesis often involves cycloaddition reactions, such as the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. wikipedia.org

In the context of using this compound as a starting material, a potential synthetic route could involve its conversion into a diene or a dienophile that could then participate in a [4+2] cycloaddition reaction. For instance, the pyrazole moiety could be part of a 2-azadiene system, which is known to undergo Diels-Alder reactions. researchgate.net

However, a thorough review of the scientific literature does not provide specific examples or established methodologies for the synthesis of diazabicycloalkenes directly from this compound. The required chemical transformations to convert this starting material into a suitable precursor for a diazabicycloalkene-forming cycloaddition are not readily apparent or documented.

Therefore, while the synthesis of pyrazolyl-oxadiazoles is a feasible and well-precedented transformation, the construction of diazabicycloalkenes from this compound represents a novel area for synthetic exploration that requires the development of new methodologies.

Advanced Spectroscopic and Crystallographic Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde in solution. Through one- and two-dimensional experiments, a complete picture of the atomic connectivity and spatial relationships can be assembled.

The ¹H NMR spectrum provides precise information about the chemical environment of each proton in the molecule. For this compound, the spectrum exhibits distinct signals corresponding to the aldehyde, pyrazole (B372694) ring, and the two separate phenyl groups.

The aldehyde proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears as a sharp singlet in the downfield region of the spectrum, often around δ 9.4 ppm. semanticscholar.org The lone proton on the pyrazole ring (H-5) also resonates as a singlet, typically found further downfield than typical aromatic protons, at approximately δ 8.2 ppm, due to the electronic environment of the heterocyclic ring. semanticscholar.org The protons of the 1-phenyl and 3-benzoyl substituent groups produce a complex multiplet pattern in the aromatic region, generally between δ 7.2 and 7.8 ppm. semanticscholar.org

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound.
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityReference
Aldehyde (-CHO)~9.4Singlet (s) semanticscholar.org
Pyrazole (H-5)~8.2Singlet (s) semanticscholar.org
Phenyl groups (Ar-H)7.2 - 7.8Multiplet (m) semanticscholar.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms and information about their chemical environment. The spectrum for this compound would show distinct signals for the carbonyl, pyrazole, and phenyl carbons.

Two signals are expected in the far downfield region, corresponding to the two carbonyl carbons. The aldehyde carbonyl carbon (C-CHO) typically appears around δ 185-195 ppm, while the benzoyl ketone carbonyl carbon (C-COPh) resonates at a slightly lower chemical shift, often in the range of δ 190-200 ppm. The carbons of the pyrazole ring and the two phenyl rings resonate in the aromatic region (δ 110-160 ppm). Quaternary carbons, such as C-3 and C-4 of the pyrazole ring and the ipso-carbons of the phenyl rings, are typically weaker in intensity.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons.
Carbon AssignmentExpected Chemical Shift Range (δ, ppm)
Benzoyl Carbonyl (C=O)190 - 200
Aldehyde Carbonyl (CHO)185 - 195
Pyrazole & Phenyl Carbons (C-3, C-4, C-5, Ar-C)110 - 160

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, COSY would show correlations between adjacent protons within each of the phenyl rings, helping to trace their connectivity. It would not show cross-peaks for the aldehyde and pyrazole H-5 protons, confirming they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com It is used to definitively assign the carbon signals for all protonated carbons, for example, linking the pyrazole H-5 signal at δ ~8.2 ppm to its corresponding C-5 carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) ¹H-¹³C correlations. youtube.com This technique allows for the mapping of the entire molecular skeleton by connecting fragments. Key correlations would include the aldehyde proton showing a cross-peak to the pyrazole C-4, and the protons of the benzoyl group's phenyl ring correlating to the benzoyl carbonyl carbon, thus confirming the attachment of these groups to the pyrazole core. ktu.edu

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum of this compound is characterized by strong absorptions indicative of its key functional groups.

The most prominent features are the carbonyl (C=O) stretching vibrations. Due to the different electronic environments, the aldehyde and ketone carbonyls are expected to show distinct absorption bands. The aldehyde C=O stretch often appears around 1669 cm⁻¹, while the benzoyl ketone stretch may be observed at a different frequency, potentially around 1756 cm⁻¹ or 1640 cm⁻¹. semanticscholar.orgmdpi.com A characteristic, though weaker, pair of bands for the aldehyde C-H stretch is expected around 2790 cm⁻¹ and 2890 cm⁻¹. Other significant bands include the C=N stretching of the pyrazole ring near 1605 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹. semanticscholar.org

Table 3: Key IR Absorption Bands for Functional Group Identification.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Aromatic C-HStretching~2987 semanticscholar.org
Aldehyde C-HStretching~2790 semanticscholar.org
Carbonyl (C=O)Stretching (Ketone/Aldehyde)1756 - 1640 semanticscholar.org
Pyrazole C=NStretching~1605 semanticscholar.org
C-NStretching~1340 semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₇H₁₂N₂O₂), the calculated molecular weight is approximately 276.29 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 276.

The fragmentation pattern under electron ionization (EI) would likely proceed through characteristic losses of its substituents. Common fragmentation pathways for pyrazoles can be complex, but key expected fragments for this structure would include:

Loss of a hydrogen radical to give an [M-H]⁺ ion at m/z 275.

Loss of the formyl group (-CHO) to give an [M-29]⁺ ion.

Cleavage of the benzoyl group, leading to a prominent peak for the benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

Loss of the entire benzoyl radical to give an [M-105]⁺ fragment.

A peak corresponding to the phenyl cation ([C₆H₅]⁺) at m/z 77 is also highly probable.

Table 4: Expected Mass Spectrometry Fragments.
m/z ValueAssigned FragmentFormula
276Molecular Ion [M]⁺[C₁₇H₁₂N₂O₂]⁺
105Benzoyl cation[C₇H₅O]⁺
77Phenyl cation[C₆H₅]⁺

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Architecture and Electronic Properties

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

No specific studies utilizing Density Functional Theory (DFT) to optimize the geometry and predict the electronic structure of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde were found in the public domain. Such calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set to determine the most stable three-dimensional arrangement of the atoms and to calculate electronic properties like total energy and dipole moment.

Hartree-Fock (HF) and Post-HF Methods for Comparative Analysis

Similarly, there is no available research that employs Hartree-Fock (HF) or post-HF methods for a comparative analysis of this compound. These methods, while foundational in quantum chemistry, have not been specifically applied to this molecule in any published work that could be retrieved.

Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available in the literature. This information is crucial for understanding the molecule's electronic transitions and reactivity.

Implications of Frontier Molecular Orbital Energies for Reactivity and Optical Properties

Without the HOMO and LUMO energy values, a discussion on their implications for the reactivity and optical properties of this compound would be purely speculative. The energy gap between these orbitals is a key indicator of chemical reactivity and the wavelength of light a molecule is likely to absorb.

Population Analysis (e.g., Mulliken, Natural Population Analysis)

No studies were found that performed Mulliken or Natural Population Analysis on this compound. These analyses are used to determine the partial atomic charges within a molecule, providing insight into its electrostatic potential and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites and Charge Distribution

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. asrjetsjournal.org The MEP surface is a 3D visualization of the electrostatic potential mapped onto the electron density surface, providing a guide to the charge distribution. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the oxygen atoms of the benzoyl and carbaldehyde groups, identifying them as the primary sites for electrophilic interactions. The nitrogen atoms of the pyrazole (B372694) ring would also exhibit negative potential. Conversely, the hydrogen atoms, particularly the aldehyde proton, would be characterized by a positive potential (blue), marking them as sites for nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with biological receptors or other reactants. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution, intramolecular charge transfer (ICT), and conjugative interactions within a molecule. nih.gov By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilization energies (E(2)) associated with electron delocalization. Higher E(2) values indicate stronger interactions and greater stability. researchgate.net

In the context of this compound, NBO analysis would elucidate the delocalization of π-electrons across the pyrazole ring and the attached phenyl, benzoyl, and carbaldehyde groups. Significant stabilization energies would be expected from the interactions between the lone pair orbitals of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the adjacent carbonyl and aromatic systems. This flow of electron density from donor to acceptor groups is fundamental to the molecule's electronic properties and reactivity. researchgate.netacs.org

An illustrative NBO analysis for a pyrazole derivative might reveal the following types of interactions:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) N2π(C3-C4)25.4Lone pair delocalization
π(C3-C4)π(C=O) of Carbaldehyde18.9π-conjugation
π(C=O) of Benzoylπ(Phenyl Ring)22.1π-conjugation
π(Phenyl Ring)π(Pyrazole Ring)15.6Ring-to-ring conjugation
Note: This table is illustrative and presents hypothetical data for this compound to demonstrate the type of information gained from an NBO analysis.

Investigation of Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Key global reactivity descriptors include:

Ionization Potential (I) = -EHOMO : The energy required to remove an electron.

Electron Affinity (A) = -ELUMO : The energy released when an electron is added.

Energy Gap (ΔE) = ELUMO - EHOMO : A measure of chemical stability. A smaller gap suggests higher reactivity. rsc.org

Chemical Hardness (η) = (I - A) / 2 : Resistance to change in electron distribution.

Chemical Softness (S) = 1 / (2η) : The reciprocal of hardness, indicating a higher tendency to react.

Electronegativity (χ) = (I + A) / 2 : The ability to attract electrons.

Electrophilicity Index (ω) = μ2 / (2η) (where μ is the chemical potential, -χ): A measure of the ability to accept electrons. asrjetsjournal.org

A computational study on a similar pyrazole carbaldehyde derivative demonstrated how these parameters are calculated to predict molecular reactivity. asrjetsjournal.org For this compound, these calculations would provide a quantitative measure of its stability and reactivity profile.

ParameterFormulaHypothetical Value (eV)
EHOMO--6.2
ELUMO--2.5
Energy Gap (ΔE)ELUMO - EHOMO3.7
Ionization Potential (I)-EHOMO6.2
Electron Affinity (A)-ELUMO2.5
Hardness (η)(I - A) / 21.85
Softness (S)1 / (2η)0.27
Electronegativity (χ)(I + A) / 24.35
Electrophilicity Index (ω)μ2 / (2η)5.11
Note: This table contains hypothetical values for this compound to illustrate the output of a global reactivity descriptor analysis.

Computational Prediction of Spectroscopic Properties (e.g., IR, NMR, UV-Vis) and Validation Against Experimental Data

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the synthesized structure. researchgate.net

IR Spectroscopy : Frequency calculations using DFT can predict the vibrational modes of a molecule. researchgate.net The computed wavenumbers are often scaled by a factor to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental FT-IR spectra. This helps in the assignment of characteristic peaks, such as the C=O stretching of the benzoyl and aldehyde groups, and the C=N and C=C vibrations of the pyrazole and phenyl rings. semanticscholar.org

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. asrjetsjournal.org These theoretical values are typically correlated with experimental spectra, providing a powerful tool for structural elucidation.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax), oscillator strengths, and major orbital contributions (e.g., HOMO→LUMO transitions). nih.gov This helps in interpreting the experimental UV-Vis spectrum.

Experimental data for derivatives of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde show characteristic IR absorption bands for C=O groups and 1H NMR signals for the aldehyde proton and phenyl groups. semanticscholar.org A computational study would aim to reproduce these values, thereby confirming the molecular structure. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry provides a powerful means to investigate reaction mechanisms by mapping the potential energy surface of a reaction. nih.gov This involves identifying the structures of reactants, intermediates, transition states, and products. The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehydes. researchgate.netchemmethod.com

A computational study of this reaction for this compound would involve:

Reactant and Reagent Modeling : Optimizing the geometries of the precursor hydrazone and the Vilsmeier reagent (formed from POCl3 and DMF).

Transition State Searching : Locating the transition state for the electrophilic attack of the Vilsmeier reagent on the hydrazone, followed by cyclization and subsequent steps.

This analysis provides a detailed, step-by-step view of the reaction at the molecular level, offering insights that are often inaccessible through experimental methods alone.

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Molecules with large dipole moments, extended π-conjugation, and charge transfer characteristics often exhibit significant nonlinear optical (NLO) properties, making them suitable for applications in optoelectronics and photonics. nih.gov Pyrazole derivatives are recognized as promising NLO materials. wum.edu.pkresearchgate.net

The key NLO properties, such as the first-order hyperpolarizability (β₀), can be computationally predicted using DFT. researchgate.net The calculation involves applying an external electric field and determining the response of the molecule's dipole moment. A high β₀ value is indicative of a strong NLO response. wum.edu.pk The HOMO-LUMO energy gap is also an important indicator; a smaller gap generally correlates with a larger hyperpolarizability. wum.edu.pk For this compound, the presence of electron-donating (phenyl, pyrazole) and electron-withdrawing (benzoyl, carbaldehyde) groups connected through a π-system suggests it may possess significant NLO properties. Computational analysis would quantify this potential and guide the design of new, more efficient NLO materials. researchgate.netnih.gov

Mechanistic Investigations of Chemical Reactions Involving 3 Benzoyl 1 Phenyl 1h Pyrazole 4 Carbaldehyde

Kinetic Studies of Reaction Rates and Determination of Rate-Determining Steps

The synthesis of the pyrazole-4-carbaldehyde core often involves the Vilsmeier-Haack reaction. semanticscholar.orgumich.edu This reaction converts a phenylhydrazone into the target pyrazole (B372694) carbaldehyde using a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide). A kinetic study of this multi-step process would involve monitoring the concentration of reactants, intermediates, and products over time, typically using spectroscopic methods. The rate law derived from this data would reveal which species are involved in the rate-determining step. For instance, if the formation of the Vilsmeier reagent is slow, it would be the rate-determining step. Conversely, if the subsequent electrophilic attack on the hydrazone is the slowest step, the reaction rate would depend on the concentrations of both the hydrazone and the Vilsmeier reagent.

In derivatization reactions, such as the condensation of the aldehyde group with an active methylene (B1212753) compound, the rate-determining step is often the initial nucleophilic attack on the carbonyl carbon or the subsequent dehydration step. By systematically varying the concentrations of the pyrazole carbaldehyde and the nucleophile and measuring the initial reaction rates, a rate law can be established. This law provides insight into the composition of the transition state of the slowest step in the reaction sequence. khanacademy.org

Thermodynamic Analysis of Reaction Equilibria and Driving Forces

In subsequent reactions, such as the formation of chalcones by aldol (B89426) condensation of the carbaldehyde group with acetophenones, the equilibrium position is critical. nih.gov These reactions are often reversible. To drive the reaction towards the product side, conditions are manipulated based on Le Chatelier's principle. For example, removing water, a byproduct of the condensation, shifts the equilibrium to favor the formation of the enone product. The thermodynamic stability of the resulting conjugated π-system in the chalcone (B49325) product is a major driving force for the reaction. nih.gov

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations (e.g., Pd-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds like pyrazoles. ktu.eduresearchgate.net The synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes, including the 3-benzoyl derivative, can be achieved from a suitable precursor like 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde via reactions such as the Suzuki or Sonogashira coupling. ktu.edu These reactions proceed through a well-defined catalytic cycle involving a palladium catalyst. nih.gov

The catalytic cycle for a Suzuki coupling to introduce a phenyl group (as part of the benzoyl moiety) at the 3-position would typically involve the following key steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the pyrazole triflate, inserting itself into the carbon-oxygen bond. This forms a Pd(II) intermediate.

Transmetalation: The organopalladium(II) complex then reacts with a boronic acid derivative (e.g., phenylboronic acid, in the presence of a base). The organic group from the boronic acid is transferred to the palladium center, displacing the triflate group.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.

The efficiency of this cycle depends on various factors, including the choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), and solvent. ktu.edu The presence of additives like KBr can sometimes suppress side reactions by stabilizing key intermediates. ktu.edu

EntryCoupling PartnerCatalystBaseYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄94
23-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄80
34-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄K₃PO₄50
4PhenylacetylenePd(PPh₃)₂Cl₂/CuITEA70
This table shows the yields of various 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes prepared via palladium-catalyzed cross-coupling reactions from the corresponding pyrazole triflate. Data sourced from ktu.edu.

Investigation of Stereochemical Control and Regioselectivity in Derivatization Reactions

The carbaldehyde group at the 4-position of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile handle for a wide range of derivatization reactions. Investigating the stereochemical and regiochemical outcomes of these reactions is crucial for synthesizing specific target isomers.

Regioselectivity: In reactions involving multiple potential reaction sites, regioselectivity refers to the preference for one orientation of bond-making or breaking over all others. For instance, in the synthesis of pyrazoles themselves, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648) can potentially yield two different regioisomers. The choice of reaction conditions can often be used to favor the formation of one isomer over the other. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles has been reported through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes, with the regiochemistry confirmed by 2D-NMR techniques. rsc.org

Stereochemical Control: Many reactions of the aldehyde group can create new stereocenters. For example, the addition of a Grignard reagent to the carbaldehyde will produce a secondary alcohol with a new chiral center. In the absence of a chiral influence, a racemic mixture of (R) and (S) enantiomers will be formed. To control the stereochemistry and produce a single enantiomer (an enantioselective reaction), a chiral catalyst or auxiliary is required.

Similarly, in aldol condensation reactions to form chalcone-like structures, the newly formed double bond can exist as either E or Z isomers. nih.gov The reaction conditions, particularly the choice of base and solvent, can influence the stereochemical outcome. Often, the E-isomer is thermodynamically more stable and is the major product formed.

Reactant 1Reactant 2Product Type
1,3-Diphenylpyrazole-4-carboxaldehydeAcetophenone (B1666503)Chalcone (Propenone)
1,3-Diphenylpyrazole-4-carboxaldehydeMalononitrileKnoevenagel condensation product
1,3-Diphenylpyrazole-4-carboxaldehydePhenylhydrazine (B124118)Hydrazone
Chalcone DerivativeHydrazine Hydrate (B1144303)Pyrazoline
This table illustrates various derivatization reactions starting from a pyrazole-4-carbaldehyde core, leading to a diverse range of heterocyclic products. Data sourced from nih.govekb.eg.

Advanced Applications of 3 Benzoyl 1 Phenyl 1h Pyrazole 4 Carbaldehyde and Its Derivatives

Materials Science Applications

The exploration of pyrazole (B372694) derivatives in materials science has revealed their potential in creating novel materials with unique optical and electronic properties. The adaptability of the pyrazole core allows for the design of molecules with specific functionalities, making them valuable precursors and components in various advanced material systems.

Derivatives of pyrazole are gaining attention as promising materials for optoelectronic applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The nitrogen-rich pyrazole core can facilitate electron transport, a crucial property for efficient OLED performance. researchgate.net The extended π-conjugation possible in pyrazole derivatives contributes to their luminescent properties. researchgate.net

Research has demonstrated that pyrazoline-based materials, which share a similar heterocyclic core, exhibit excellent luminescent properties and can function as both the hole-transporting layer (HTL) and the emitting layer (EML) in OLED devices. researchgate.net Furthermore, pyrazole-substituted 1,3-diketones have been utilized as ligands for the preparation of highly luminescent Europium(III) complexes. These complexes are thermally stable and can be used to produce OLEDs, demonstrating the potential of pyrazole derivatives in developing phosphorescent emitters. researchgate.net The design of new 1,4,5-trisubstituted pyrazoles is being explored to enhance their optoelectronic properties, with some derivatives showing promising HOMO-LUMO gaps for such applications. researchgate.net

Certain derivatives of pyrazole, particularly those based on the pyrazolone (B3327878) scaffold, have been shown to exhibit photochromic properties, allowing them to undergo reversible color changes upon exposure to light. rsc.orgresearchgate.net This phenomenon is of significant interest for applications in optical data storage, molecular switches, and smart materials.

Studies on compounds such as 1-phenyl-3-methyl-4-benzoylpyrazole-5-one methyl thioesmicarbazone have revealed that their photochromism is due to a photoisomerization from an enol to a keto form. researchgate.net This transformation is often facilitated by an intermolecular proton transfer mechanism. researchgate.net The fatigue resistance and the rate of color change in these photochromic pyrazole derivatives can be tuned by altering the substituents on the phenyl rings. For instance, the introduction of electron-withdrawing groups has been found to enhance the photochromic performance and durability of these materials. rsc.orgresearchgate.net

Compound ClassPhotochromic MechanismKey Findings
Pyrazolone 4-phenylthiosemicarbazonesIntra/intermolecular proton transferReversible solid-state photochromism; fatigue resistance enhanced by electron-withdrawing substituents. rsc.org
4-Acyl pyrazolone derivantsPhotoisomerization (enol to keto form)Photoinduced intermolecular hydrogen bonding leads to transformation; potential for solid-state reflectance spectra modulation. researchgate.net

The nitrogen atoms within the pyrazole ring of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives make them excellent ligands for the formation of coordination complexes with a wide range of metal ions. asianpubs.orgresearchgate.netresearchgate.net The resulting metal complexes have diverse geometries and nuclearities, with applications spanning from catalysis to materials science. researchgate.netresearchgate.net

Specifically, derivatives such as 1,3-diarylpyrazole-4-carbaldehyde benzoylhydrazones have been synthesized and used to form complexes with transition metals including Cu(II), Ni(II), Co(II), Pb(II), Zn(II), and Fe(II). asianpubs.orgpjsir.org These hydrazone derivatives act as chelating ligands, coordinating with the metal ions to form stable complexes. asianpubs.org The coordination typically involves the nitrogen and oxygen atoms of the hydrazone moiety. researchgate.net The study of these metal complexes is an active area of research, with investigations into their stability constants and structural characterization. pjsir.orgresearchgate.net The pyrazolate anion, formed by the deprotonation of the pyrazole ring, is also a well-studied ligand that can act as a bridge between metal centers, leading to the formation of polynuclear complexes. uninsubria.it

Ligand TypeMetal IonsApplication/Significance
1,3-Diphenylpyrazole-4-carboxaldehyde benzoyl hydrazoneVarious transition metalsFormation of stable metal complexes; study of stability constants. pjsir.orgresearchgate.net
Diaryl pyrazole-4-carbaldehyde benzoylhydrazonesCu(II), Ni(II), Co(II), Pb(II), Zn(II), Fe(II)Synthesis of novel metal complexes with potential biological activity. asianpubs.org
Protic pyrazolesIron(II)Catalysis of N-N bond cleavage. mdpi.com
Pyrazolate anionVarious transition metalsBuilding block for polynuclear metal systems. uninsubria.it

Catalysis Applications

The structural versatility of this compound and its derivatives has also been leveraged in the field of catalysis. These compounds can serve as precursors to catalytically active species or function directly as organocatalysts, demonstrating their utility in facilitating a variety of chemical transformations.

The pyrazole framework is a valuable scaffold in the design of organocatalysts. researchgate.netnih.gov Chiral pyrazole derivatives have been successfully employed as organocatalysts in asymmetric reactions, such as the Henry reaction, which is a classic carbon-carbon bond-forming reaction. mjcce.org.mk In these applications, the pyrazole moiety, often functionalized with chiral auxiliaries, can create a chiral environment around the catalytic site, leading to the formation of enantiomerically enriched products. mjcce.org.mk

Furthermore, unsaturated pyrazolones, which can be derived from pyrazole precursors, are effective substrates in a variety of organocatalytic reactions. researchgate.net These reactions, often catalyzed by chiral amines or thioureas, can lead to the synthesis of complex molecules such as spiro-cyclic pyrazolones and fused-pyrazole heterocycles with high diastereo- and enantioselectivity. researchgate.net The ability to functionalize the pyrazole ring allows for the fine-tuning of the catalyst's steric and electronic properties to optimize its activity and selectivity.

Beyond their role in coordination chemistry, derivatives of this compound are valuable precursors for the synthesis of ligands for metal-catalyzed reactions. rsc.orgarkat-usa.orgresearchgate.net The pyrazole nucleus is a key component in a variety of ligands used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and amination reactions. arkat-usa.orgresearchgate.net

For instance, pyrazole-tethered phosphine (B1218219) ligands have been developed and shown to be effective in palladium-catalyzed Suzuki couplings of aryl halides with phenylboronic acids. arkat-usa.orgresearchgate.net The pyrazole nitrogen, in conjunction with the phosphine, can chelate to the metal center, influencing the stability and reactivity of the catalytic species. arkat-usa.org The modular nature of pyrazole synthesis allows for the systematic modification of the ligand's structure to optimize catalytic performance. researchgate.net This includes altering the substituents on the pyrazole and phenyl rings to fine-tune the electronic and steric properties of the ligand, which is crucial for achieving high yields and selectivities in various cross-coupling reactions. rsc.orgresearchgate.net

Catalytic ApplicationPyrazole Derivative RoleKey Reactions
OrganocatalysisChiral pyrazole-based catalystsAsymmetric Henry reaction, Michael additions. researchgate.netmjcce.org.mk
Metal-Catalyzed ReactionsPrecursors to P,N-ligandsPalladium-catalyzed Suzuki-Miyaura coupling, amination reactions. arkat-usa.orgresearchgate.net

Agrochemical Research and Development

The pyrazole ring is a key component in many agrochemicals. nih.gov Derivatives of this compound are actively investigated for their potential to yield new and effective active ingredients for crop protection.

Research into benzoylpyrazoles, a class of compounds structurally related to this compound, has identified them as a novel class of herbicides. nih.gov A series of substituted 3-phenyl benzoylpyrazoles were synthesized and evaluated for their potential as grass herbicides. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions are crucial for potent herbicidal activity. The primary biological target for this class of herbicides is often the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov

Key findings from these studies indicated that the presence of an alkoxy group at the 4-position of the 3-phenyl ring resulted in the best combination of grass weed activity and wheat selectivity. nih.gov Herbicidal efficacy was further improved by the inclusion of a tert-butyl group on the pyrazole ring and a methyl group at the C-2 position of the benzoyl moiety. nih.gov These findings underscore the potential of the benzoylpyrazole (B3032486) scaffold in developing selective herbicides for controlling significant grass weeds like Avena fatua L., Setaria viridis (L) Beauv, and Alopecurus myosuroides Huds in cereal crops. nih.gov

More broadly, various pyrazole-containing compounds have been developed as herbicides. nih.gov For instance, certain novel pyrazole aromatic ketone derivatives have demonstrated excellent herbicidal activity against a range of broadleaf weeds in post-emergence applications. nih.gov

Table 1: Herbicidal Activity of Phenyl-Substituted Benzoylpyrazole Derivatives
Structural FeatureImpact on Herbicidal ActivityTarget WeedsSelectivityReference
Alkoxy group at 4-position of 3-phenyl ringOptimal grass weed activityAvena fatua, Setaria viridis, Alopecurus myosuroidesGood wheat selectivity nih.gov
Tert-butyl group on pyrazole ringEnhanced activityGrasses- nih.gov
Methyl group at C-2 of benzoyl moietyEnhanced activityGrasses- nih.gov

The pyrazole scaffold is a well-established pharmacophore in the development of insecticides and fungicides. nih.govnih.gov Derivatives of pyrazole-4-carboxamide, which can be synthesized from pyrazole-4-carbaldehyde precursors, have shown significant promise as potent antifungal agents. nih.gov

In one study, a series of novel pyrazole-4-carboxamide derivatives were designed and synthesized to target the enzyme succinate (B1194679) dehydrogenase (SDHI), a crucial component of the mitochondrial respiratory chain in fungi. nih.gov This targeted approach is a key strategy in developing modern, environmentally conscious fungicides. The bioassay results indicated that several of these compounds exhibited good in vitro antifungal activity against Sclerotinia sclerotiorum. nih.gov

Notably, compound U22 (N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide) demonstrated an exceptionally low EC50 value of 0.94 ± 0.11 µg·mL-1. nih.gov Furthermore, in vivo testing showed that this compound possessed excellent preventative efficacy (89.9% at 200 µg·mL-1) against S. sclerotiorum, comparable to the commercial fungicide pydiflumetofen. nih.gov This highlights the significant potential of pyrazole derivatives in creating highly effective fungicides to combat rising pesticide resistance. nih.gov

Table 2: Antifungal Activity of Selected Pyrazole-4-carboxamide Derivatives against S. sclerotiorum
CompoundIn Vitro Activity (EC50 in µg·mL-1)In Vivo Preventative Efficacy (% at 200 µg·mL-1)Reference
U124.17 ± 0.4680.6% nih.gov
U220.94 ± 0.1189.9% nih.gov
Bixafen (Control)6.70 ± 0.47- nih.gov
Fluxapyroxad (Control)0.71 ± 0.14- nih.gov
Pydiflumetofen (Control)0.06 ± 0.0182.4% nih.gov

Dye Chemistry and Pigment Development

The aldehyde functional group in this compound is a reactive handle for condensation reactions, making it a valuable precursor in dye chemistry. Aldol (B89426) condensation reactions between 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes and methyl ketones can produce diaryl pyrazolylpropenones, also known as chalcones. umich.edu

These chalcone (B49325) derivatives can subsequently undergo cyclocondensation with reagents like phenylhydrazine (B124118) to yield pyrazolyl pyrazoline derivatives. umich.edu Such compounds are investigated for their photophysical properties and are considered potential components for luminescent composite dyes. umich.edu The extended π-conjugated system encompassing the pyrazole and pyrazoline rings often imparts fluorescent properties to these molecules, making them suitable for applications in pigments and optical materials.

Chemical Probes for Molecular Interactions

Derivatives of pyrazole carbaldehydes are instrumental in the design of chemical probes and sensors that can detect and report on specific molecular environments or interactions.

The structural framework of pyrazole carbaldehydes is suitable for creating fluorescent chemosensors. nih.gov Research on the related compound 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde has demonstrated its utility in the multicomponent synthesis of novel fluorescent boron (III) complexes. nih.gov These complexes, known as iminoboronates, are formed through a one-pot reaction involving the pyrazole carbaldehyde, an aminobenzenecarboxylic acid, and a boronic acid. nih.gov

The resulting compounds exhibit fluorescence emission in the green region of the visible spectrum, with quantum yields reaching up to 4.3% in various solvents. nih.gov A particularly interesting property of these molecules is their aggregation-induced emission enhancement (AIEE) effect, where fluorescence intensity increases in mixed solvent systems like THF-water as aggregates form. nih.gov This characteristic is highly desirable for developing sensors that can function in aqueous or biological media, suggesting that derivatives of this compound could be similarly employed to create novel molecular sensors for various analytical applications.

The development of active agents in agrochemical and medicinal chemistry relies on understanding the interactions between small molecules and biomolecular targets. Derivatives of this compound serve as platforms for studying these fundamental interactions.

As mentioned previously, pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase. nih.gov This specific enzyme inhibition is a clear example of a targeted chemical interaction with a biomolecule. Similarly, other studies have explored the synthesis of pyrazole derivatives as inhibitors of the 15-lipoxygenase (15-LOX) enzyme, which is involved in inflammatory pathways. nih.gov The evaluation of these compounds for antioxidant and enzyme-inhibiting activities provides direct insight into their ability to interact with and modulate the function of biological macromolecules. nih.gov These investigations are crucial for the rational design of more potent and selective bioactive compounds.

Future Research Directions and Outlook

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Future research will undoubtedly focus on developing greener and more sustainable methods for the synthesis of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its analogues. nih.govbenthamdirect.com Traditional synthetic routes often rely on harsh reagents and organic solvents, posing environmental concerns. benthamdirect.com The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. nih.govresearchgate.net

Key areas of investigation will include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields for pyrazole (B372694) synthesis. nih.govrsc.org

Use of Green Solvents: Exploring benign solvents such as water or ethanol-water mixtures can minimize the environmental impact of the synthesis process. nih.govthieme-connect.com

Catalyst-Free and Solvent-Free Conditions: The development of reactions that proceed efficiently without the need for a catalyst or solvent represents a significant step towards sustainable chemistry. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot MCRs to construct the pyrazole core and introduce the necessary substituents in a single step would enhance atom economy and reduce waste. nih.govnih.gov

By focusing on these green synthetic strategies, researchers can develop more environmentally friendly and economically viable routes to this important class of compounds. benthamdirect.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The rich chemical architecture of this compound offers numerous possibilities for exploring novel reactivity and unconventional transformations. The aldehyde group is a versatile handle for a wide range of chemical modifications. Future research could delve into:

Unusual Ring Transformations: Investigating conditions that could induce novel rearrangements or transformations of the pyrazole ring could lead to the discovery of new heterocyclic systems with unique properties. researchgate.net

Visible-Light-Promoted Reactions: The use of visible light as a renewable energy source to drive chemical reactions is a rapidly growing area. Exploring photoredox catalysis for the functionalization of the pyrazole core could unlock new synthetic pathways. sci-hub.se

1,3-Dipolar Cycloadditions: The pyrazole ring itself can participate in cycloaddition reactions, and further exploration of these reactions with various dipolarophiles could yield complex and novel molecular architectures. nih.gov

Such studies would not only expand the fundamental understanding of pyrazole chemistry but also provide access to a wider range of derivatives with potentially interesting biological or material properties.

Design of Advanced Functional Materials with Tunable Properties

The inherent properties of the pyrazole nucleus, combined with the substituents of this compound, make it an attractive building block for the design of advanced functional materials. mdpi.com The aromatic nature of the pyrazole ring and the phenyl substituents can impart interesting photophysical properties. mdpi.com

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): By modifying the substituents on the pyrazole core, it may be possible to tune the emission color and efficiency of pyrazole-based materials for use in OLEDs.

Sensors: The aldehyde group can be functionalized to create receptors for specific analytes, leading to the development of novel chemical sensors. mdpi.com

Energetic Materials: Nitrated pyrazole derivatives are known for their applications as energetic materials due to their high heat of formation and thermal stability. nih.govmdpi.com Investigation into the nitration of the this compound scaffold could lead to new materials with tailored energetic properties. nih.gov

The ability to fine-tune the electronic and steric properties of the molecule through synthetic modifications is key to developing materials with desired functionalities.

Integration of Computational Design with Experimental Synthesis for New Derivatives

The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating the discovery of new molecules with desired properties. eurasianjournals.commdpi.com For this compound, this integrated approach can guide the rational design of new derivatives.

Future research directions include:

In Silico Screening: Utilizing computational tools to predict the biological activity or material properties of virtual libraries of derivatives before their synthesis can save significant time and resources. ijpbs.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help to identify the key structural features that are important for a particular activity, guiding the design of more potent or effective compounds. nih.gov

Molecular Docking and Dynamics Simulations: For biological applications, molecular docking can predict how derivatives will bind to a specific protein target, while molecular dynamics simulations can provide insights into the stability of the complex. nih.govrsc.org

Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic structure and reactivity of the molecule, aiding in the prediction of reaction outcomes and the design of new transformations. researchgate.netacs.org

By leveraging these computational methods, researchers can adopt a more targeted and efficient approach to the synthesis and evaluation of new derivatives of this compound. eurasianjournals.com

Integration into Multidisciplinary Research Platforms for Chemical Innovation

The diverse potential applications of this compound and its derivatives necessitate a multidisciplinary research approach. msesupplies.comrsc.org Future progress will depend on collaboration between synthetic chemists, computational chemists, biologists, and materials scientists. rsc.org

Key aspects of this integrated approach include:

Drug Discovery Programs: The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govmdpi.com Integrating derivatives of this compound into drug discovery platforms could lead to the identification of new therapeutic agents. nih.gov

Agrochemical Research: Pyrazole derivatives have also found widespread use in agriculture. nih.gov Multidisciplinary efforts could explore the potential of new derivatives as herbicides, insecticides, or fungicides.

Materials Science Consortia: Collaboration with materials scientists will be crucial for developing and testing new functional materials based on this pyrazole scaffold. nih.gov

By fostering these interdisciplinary collaborations, the scientific community can create innovation platforms to fully exploit the potential of this compound and drive advancements in a wide range of scientific fields. msesupplies.com

Q & A

Q. What are the common synthetic routes for 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives are prepared by reacting 5-chloro-pyrazole intermediates with phenols under basic conditions (e.g., K₂CO₃ as a catalyst) . Optimization involves adjusting reaction parameters:
  • Catalyst selection : Use stronger bases (e.g., Cs₂CO₃) to enhance nucleophilic attack.
  • Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates.
  • Temperature control : Reactions often proceed at 80–100°C for 6–12 hours .
    Yields can exceed 70% with rigorous purification via column chromatography .

Q. What spectroscopic techniques are most effective for characterizing the aldehyde functional group in this compound?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) confirms the aldehyde group .
  • ¹H NMR : A singlet near δ 9.8–10.2 ppm corresponds to the aldehyde proton .
  • ¹³C NMR : A carbonyl carbon signal at ~190 ppm is diagnostic .
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
  • Solvent modeling : Use density functional theory (DFT) with implicit solvent models (e.g., PCM) to simulate NMR shifts under experimental conditions .
  • Dynamic effects : Perform molecular dynamics (MD) simulations to account for rotational barriers affecting peak splitting .
  • X-ray validation : Compare experimental crystal structures (e.g., C=O bond lengths from XRD) with DFT-optimized geometries .
    Software like Gaussian (DFT) and Mercury (XRD analysis) are recommended .

Q. What methodologies are recommended for analyzing the impact of substituents on the biological activity of pyrazole-carbaldehyde derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:
  • Systematic substitution : Introduce electron-withdrawing (e.g., Br, CF₃) or donating groups (e.g., CH₃) at the 3- or 5-positions of the pyrazole ring .
  • Biological assays : Test antimicrobial or anticancer activity using standardized protocols (e.g., MIC for bacteria, MTT assays for cytotoxicity) .
  • Crystallographic analysis : Correlate substituent effects with molecular packing and hydrogen-bonding patterns (e.g., using SHELXL for refinement) .
    Substituents like bromine enhance antibacterial activity by increasing lipophilicity .

Q. What strategies are effective in optimizing crystallization conditions for X-ray diffraction studies of this compound?

  • Methodological Answer : Crystallization challenges arise from the compound’s planar structure and weak intermolecular forces. Strategies include:
  • Solvent screening : Use mixed solvents (e.g., CHCl₃/EtOH) to modulate solubility.
  • Temperature gradients : Slow cooling from 60°C to room temperature promotes crystal growth .
  • Additives : Introduce trace amounts of co-solvents (e.g., DMSO) to stabilize π-π stacking .
    For data collection, use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and SADABS for absorption correction . Refinement in SHELXL achieves R-factors < 0.05 .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting points reported for pyrazole-carbaldehyde derivatives?

  • Methodological Answer : Variations in melting points (e.g., 140–141°C vs. 100–101.5°C) may stem from:
  • Polymorphism : Perform DSC/TGA to identify polymorphic forms.
  • Purity issues : Re-crystallize samples multiple times and characterize via HPLC (≥99% purity).
  • Experimental conditions : Standardize heating rates (e.g., 2°C/min) using calibrated equipment .

Software and Tools

  • Crystallography : SHELXL (refinement) , ORTEP-3 (thermal ellipsoid visualization) .
  • Spectroscopic Simulation : ACD/Labs NMR Predictor .
  • Data Analysis : Olex2 for XRD structure solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.